4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic compound that features a piperazine ring substituted with thiophene groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Thiophene Groups: Thiophene groups can be introduced via a nucleophilic substitution reaction using thiophene derivatives and appropriate leaving groups.
Formation of the Carboxamide Group: The carboxamide functional group can be formed through the reaction of the piperazine derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring and thiophene groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine or thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug screening and development.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and piperazine moieties may play a role in binding to these targets, while the carboxamide group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxo-2-(furan-2-yl)ethyl)-N-(furan-2-yl)piperazine-1-carboxamide: Similar structure with furan rings instead of thiophene.
4-(2-oxo-2-(pyridin-2-yl)ethyl)-N-(pyridin-2-yl)piperazine-1-carboxamide: Similar structure with pyridine rings instead of thiophene.
Uniqueness
The presence of thiophene rings in 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide may impart unique electronic properties, making it distinct from its analogs with furan or pyridine rings. These properties could influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-(2-oxo-2-thiophen-2-ylethyl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14/h1-4,9-10H,5-8,11H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVJPJJPMJYMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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